molecular formula C7H5N3 B189457 Pyrido[2,3-b]pyrazine CAS No. 322-46-3

Pyrido[2,3-b]pyrazine

Cat. No. B189457
CAS RN: 322-46-3
M. Wt: 131.13 g/mol
InChI Key: YEYHFKBVNARCNE-UHFFFAOYSA-N
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Scientific Research Applications

Antibacterial Properties

Pyrido[2,3-b]pyrazine derivatives, specifically the 1,4-dioxide variants, have demonstrated strong antibacterial activities. These compounds were synthesized using a process involving furazano[4,5-b]pyridine 3-oxide and the enolic form of 1,3-diketones or beta-ketoesters, catalyzed by silica gel or molecular sieves. Notably, the pyrido[2,3-b]pyrazine 1-oxide derivatives did not show antibacterial activities, highlighting the specificity of the 1,4-dioxide derivatives in this context (Miyazawa, Takabatake, & Hasegawa, 1997).

Semiconductors and Organic Electronics

Conjugated pyrido[3,4-b]pyrazine-based donor-acceptor copolymers have been synthesized and characterized for their use in semiconductors and organic electronics. These copolymers exhibit tunable optical absorption bands in the visible region, ambipolar redox properties, and potential for use in field-effect carrier mobility applications. The study of these copolymers contributes to the development of materials with specific electronic and optical properties suitable for electronic devices (Wu, Kim, Champion, & Jenekhe, 2008).

Antitumor Agents

Novel pyrido[2,3-b]pyrazines have been synthesized and evaluated as potential antitumor agents, particularly for erlotinib-resistant tumors. These compounds have shown effectiveness against both erlotinib-sensitive and erlotinib-resistant cell lines, indicating their potential as drug candidates for non-small cell lung cancer (NSCLC) with EGFR T790M mutation (Kékesi, Sipos, Németh, Pató, Breza, Baska, Őrfi, & Kéri, 2013).

Electrochromic Materials

Pyrido[4,3-b]pyrazine-based polymers have been investigated for their application in electrochromic devices. These materials show promising characteristics like high coloration efficiency, fast response time, and significant change in transmittance in the near-IR region. Such properties make these polymers valuable for NIR electrochromic devices, which have various applications in display technology and smart windows (Zhao, Wei, Zhao, & Wang, 2014).

Photoluminescent Materials

Pyrido[2,3-b]pyrazine-based molecules have been synthesized and studied for their potential as blue-orange fluorescent materials. These molecules exhibit properties like aggregation-induced emission (AIE) and are proposed for use in organic electronics, including OLEDs and other optoelectronic devices. The study of their opto-electrochemical properties indicates their applicability in fields requiring efficient and stable light-emitting materials (Mahadik, Garud, Ware, Pingale, & Kamble, 2021).

Dye-Sensitized Solar Cells

New pyrido[3,4-b]pyrazine-based organic sensitizers have been synthesized for use in dye-sensitized solar cells (DSSCs). These sensitizers exhibit properties conducive to efficient and stable DSSCs, such as high photovoltage, extended π-conjugation, and improved electron lifetime. Their application in DSSCs demonstrates the potential of pyrido[3,4-b]pyrazine derivatives in renewable energy technologies (Ying, Yang, Wielopolski, Moehl, Moser, Comte, Hua, Zakeeruddin, Tian, & Grätzel, 2014).

Safety And Hazards

Safety data sheets suggest that Pyrido[2,3-b]pyrazine should be handled with care. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes91011.


Future Directions

Pyrido[2,3-b]pyrazine-based compounds have shown potential in various fields. They have been used in the design of high-performance OLEDs12, and have shown potential in organic electronics13. They have also been studied for their potential in the development of new therapies3.


Please note that this information is based on the available resources and may not cover all aspects of Pyrido[2,3-b]pyrazine.


properties

IUPAC Name

pyrido[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3/c1-2-6-7(9-3-1)10-5-4-8-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYHFKBVNARCNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30185970
Record name Pyrido(2,3-b)pyrazine
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Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrido[2,3-b]pyrazine

CAS RN

322-46-3
Record name Pyrido[2,3-b]pyrazine
Source CAS Common Chemistry
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Record name Pyrido(2,3-b)pyrazine
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Record name Pyrido[2,3-b]pyrazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73508
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Record name Pyrido(2,3-b)pyrazine
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Record name Pyrido[3,2-b]pyrazine
Source European Chemicals Agency (ECHA)
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Record name Pyrido(2,3-b)pyrazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
576
Citations
L Yu, Z Wu, G Xie, J Luo, Y Zou, D Ma… - Journal of Materials …, 2020 - pubs.rsc.org
High photoluminescence quantum efficiency (PLQY) and simple molecular structure in a full-color emitting material system are two crucial issues for cost-effective multicolor display …
Number of citations: 18 pubs.rsc.org
A Hameed, ST Zehra, SJA Shah… - Chemical Biology & …, 2015 - Wiley Online Library
Cholinesterases, acetylcholinesterase ( AC hE) and butyrylcholinesterase ( BC hE), have a role in cholinergic deficit which evidently leads to Alzheimer's disease ( AD ). Inhibition of …
Number of citations: 17 onlinelibrary.wiley.com
SS Mahadik, DR Garud, AP Ware, SS Pingale… - Dyes and …, 2021 - Elsevier
We herein report the design and synthesis of novel donor‒acceptor (D‒A) type 2,3-di(thiophene-2-yl)pyrido[2,3-b]pyrazine and 2,3-di(furan-2-yl)pyrido[2,3-b]pyrazine amine derivatives …
Number of citations: 26 www.sciencedirect.com
MY Hjouji, M Djedid, H Elmsellem, YK Rodi… - J. Mater. Environ …, 2016 - researchgate.net
In this paper, the synthesis and the corrosion inhibition efficiency of pyrido [2, 3-b] pyrazine derivative (P1) on mild steel in acidic media were studied. Corrosion inhibition effect of (P1) …
Number of citations: 40 www.researchgate.net
BR Yeo, AJ Hallett, BM Kariuki, SJA Pope - Polyhedron, 2010 - Elsevier
Reaction of 2,3-diaminopyridine with one equivalent of a functionalised vicinal diketone, in ethanol, yields a series of ligands based upon the pyrido[2,3-b]pyrazine core. The ligands …
Number of citations: 16 www.sciencedirect.com
YD Gong, MS Dong, SB Lee, N Kim, MS Bae… - Bioorganic & medicinal …, 2011 - Elsevier
We developed Wnt/β-catenin inhibitors by identifying 13 number of 3-arylethynyl-substituted pyrido[2,3,-b]pyrazine derivatives that were able to inhibit the Wnt/β-catenin signal pathway …
Number of citations: 33 www.sciencedirect.com
MI Abasolo, D Bianchi, F Atlasovich… - Journal of …, 1990 - Wiley Online Library
The regioselective synthesis of pyrido[2,3‐b]‐ and [3,4‐b]pyrazine derivatives II by the Hinsberg reaction is reported starting from 2,3 and 3,4‐diaminopyridine and excess of pyruvic …
Number of citations: 14 onlinelibrary.wiley.com
M Rashid, M Khalid, A Ashraf, T Saleem, I Shafiq… - RSC …, 2023 - pubs.rsc.org
We synthesized novel pyrido[2,3-b]pyrazin based heterocyclic compounds (4–7) and their chemical structures were ascertained by spectral techniques (NMR, FT-IR). Besides …
Number of citations: 5 pubs.rsc.org
Y Blache, A Gueiffier, O Chavignon… - Journal of …, 1994 - Wiley Online Library
In this paper, we report the results of heterocyclizations in the pyrido[2,3‐b]pyrazine series to give the pyrido[2,3‐e] or [3,2‐e]pyrrolo[1,2‐a]pyrazine. The Clauson‐Kaas reaction on 2,3‐…
Number of citations: 17 onlinelibrary.wiley.com
DM Kapse, PS Singh, M Ghadiyali, S Chacko… - RSC …, 2022 - pubs.rsc.org
Pyrido[2,3-b]pyrazine-based donor–acceptor–donor (D–A–D) molecules were designed by altering donor amines and synthesized using the Buchwald–Hartwig C–N coupling reaction. …
Number of citations: 7 pubs.rsc.org

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